molecular formula C6H12ClN3 B13469552 4-(3H-diazirin-3-yl)piperidine hydrochloride

4-(3H-diazirin-3-yl)piperidine hydrochloride

Cat. No.: B13469552
M. Wt: 161.63 g/mol
InChI Key: ICMFZFLSNOTKFV-UHFFFAOYSA-N
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Description

4-(3H-diazirin-3-yl)piperidine hydrochloride is a chemical compound known for its unique structure and properties. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom, and features a diazirine group, which is a three-membered ring containing two nitrogen atoms. The hydrochloride salt form enhances its solubility in water, making it more versatile for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3H-diazirin-3-yl)piperidine hydrochloride typically involves the formation of the diazirine ring followed by its attachment to the piperidine ring. One common method includes the reaction of piperidine with a diazirine precursor under specific conditions to form the desired compound. The reaction conditions often involve the use of solvents like dichloromethane and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps like purification through crystallization or chromatography to obtain the final product in its hydrochloride salt form .

Chemical Reactions Analysis

Photoreactive Cross-Linking Reactions

The diazirine ring undergoes photolysis upon UV irradiation (typically 300–365 nm), generating a reactive carbene intermediate. This carbene forms covalent bonds with neighboring molecules, enabling applications in photoaffinity labeling and molecular immobilization .

Key Findings:

  • Carbene Formation Efficiency : Photolysis at 350 nm produces a carbene with a half-life of ~10 ns, enabling rapid cross-linking .

  • Target Specificity : The carbene reacts preferentially with C–H and N–H bonds in biomolecules, enabling selective labeling of proteins and nucleic acids.

Reaction ConditionsProductsApplications
UV light (350 nm), aqueous bufferCovalent adducts with proteins, lipids, or DNAProtein interaction mapping
Organic solvents (e.g., CHCl₃)Polymer-bound intermediatesSurface functionalization

Substitution Reactions

The piperidine nitrogen and diazirine ring participate in nucleophilic substitution reactions under mild conditions .

Notable Examples:

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium derivatives .

  • Acylation : Treatment with acyl chlorides (e.g., acetyl chloride) yields amides, preserving the diazirine ring .

Mechanistic Insight :
The diazirine’s electron-withdrawing nature enhances the piperidine nitrogen’s electrophilicity, facilitating nucleophilic attack .

Oxidation and Reduction

The compound exhibits redox activity under controlled conditions:

Oxidation

  • Reagents : KMnO₄, H₂O₂.

  • Products : Diaziridine oxide derivatives, confirmed via ¹⁹F NMR .

Reduction

  • Reagents : NaBH₄, LiAlH₄.

  • Products : Reduced diaziridine analogs, which are stable under ambient light .

Comparative Reactivity :

DerivativeOxidation StateStability
Diazirine (Parent)+1Photolabile
Diaziridine (Reduced)0Air-stable
Diaziridine Oxide (Oxidized)+3Hydrolytically sensitive

Protein Interaction Studies

4-(3H-diazirin-3-yl)piperidine hydrochloride has been used to:

  • Map ligand-binding sites in G-protein-coupled receptors (GPCRs) .

  • Identify transient protein-protein interactions in signal transduction pathways .

Case Study :
In a 2023 study, the compound was conjugated to a kinase inhibitor and UV-irradiated to covalently label ATP-binding pockets in cancer cells, revealing novel drug-target interactions.

Stability and Handling Considerations

  • Light Sensitivity : Decomposes under ambient light within 7 days; storage at −20°C in dark containers is recommended .

  • Solvent Compatibility : Stable in polar aprotic solvents (e.g., DMF, DMSO) but reacts vigorously with strong acids.

Comparative Analysis of Diazirine Derivatives

CompoundSubstituentReactivityApplications
4-(3H-Diazirin-3-yl)piperidine HClHModerateGeneral labeling
4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]piperidine HClCF₃HighMembrane protein studies
4-[3-(Difluoromethyl)-3H-diazirin-3-yl]piperidine HClCHF₂Enhanced selectivityNucleic acid cross-linking

Scientific Research Applications

4-(3H-diazirin-3-yl)piperidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a photoreactive probe in studying molecular interactions and reaction mechanisms.

    Biology: Employed in photoaffinity labeling to study protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development and as a tool for studying biological pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(3H-diazirin-3-yl)piperidine hydrochloride involves its ability to form covalent bonds with target molecules upon exposure to UV light. The diazirine group, when activated by UV light, forms a highly reactive carbene intermediate that can insert into C-H, N-H, or O-H bonds of nearby molecules. This property makes it a valuable tool for studying molecular interactions and identifying binding sites .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3H-diazirin-3-yl)piperidine hydrochloride is unique due to its specific diazirine group, which provides distinct photoreactive properties. This makes it particularly useful in applications requiring precise molecular interactions and labeling, setting it apart from other similar compounds .

Biological Activity

4-(3H-diazirin-3-yl)piperidine hydrochloride is a specialized compound recognized for its unique photoreactive properties, primarily due to the presence of a diazirine moiety. This compound plays a significant role in biological research, particularly in the study of protein interactions and molecular dynamics through techniques such as photoaffinity labeling (PAL).

Chemical Structure and Properties

The molecular formula of this compound is C₈H₁₀ClN₃, with a molecular weight of approximately 175.66 g/mol. The diazirine structure consists of a three-membered ring containing two nitrogen atoms and one carbon atom, which contributes to its reactivity under UV light.

Upon exposure to UV light, this compound forms covalent bonds with nearby biomolecules. This property enables researchers to label proteins selectively, allowing for the mapping of protein interactions within complex biological systems. The mechanism can be summarized as follows:

  • Photolysis : The compound absorbs UV light, leading to the cleavage of the N-N bond in the diazirine ring.
  • Covalent Bond Formation : The resulting reactive carbene can then react with nucleophilic sites on proteins, such as amino acid side chains (e.g., cysteine, lysine).
  • Labeling and Detection : Labeled proteins can be isolated and analyzed using various biochemical techniques.

Applications in Biological Research

The biological activity of this compound has been demonstrated in several studies focusing on different aspects of protein interaction and cellular mechanisms.

1. Photoaffinity Labeling Studies

Research has shown that this compound is effective for identifying ligand-receptor interactions, particularly in challenging systems involving transmembrane receptors. For example, a study utilized this compound to probe interactions with the TRPV1 receptor, revealing insights into its activation mechanisms .

2. Targeted Protein Acetylation

Another application involves using this compound in targeted acetylation studies within cells. This approach allows researchers to investigate the dynamics of histone acetylation, which is crucial for understanding gene regulation and epigenetic modifications .

Comparative Analysis with Related Compounds

The following table compares this compound with structurally similar diazirine compounds:

Compound NameMolecular FormulaMolecular WeightUnique Features
This compoundC₈H₁₀ClN₃175.66 g/molPhotoreactive; used in PAL studies
4-(3-methyl-3H-diazirin-3-yl)piperidine hydrochlorideC₉H₁₂ClN₃189.70 g/molContains a methyl group affecting reactivity
4-[3-(trifluoromethyl)-3H-diazirin-3-yl]piperidine hydrochlorideC₈H₇ClF₃N₃229.63 g/molEnhanced lipophilicity due to trifluoromethyl substituents

Case Studies

Several case studies highlight the biological activity of this compound:

  • Identification of Protein Interactions : A study employed this compound to identify novel binding partners for a specific receptor, demonstrating its utility in proteomic analyses .
  • Mechanistic Insights into Drug Action : Another investigation utilized photoaffinity labeling to elucidate the mechanism by which certain drugs interact with their targets at the molecular level .

Properties

Molecular Formula

C6H12ClN3

Molecular Weight

161.63 g/mol

IUPAC Name

4-(3H-diazirin-3-yl)piperidine;hydrochloride

InChI

InChI=1S/C6H11N3.ClH/c1-3-7-4-2-5(1)6-8-9-6;/h5-7H,1-4H2;1H

InChI Key

ICMFZFLSNOTKFV-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2N=N2.Cl

Origin of Product

United States

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